molecular formula C10H13N B2598035 N-(cyclopropylmethyl)aniline CAS No. 36178-60-6

N-(cyclopropylmethyl)aniline

Cat. No.: B2598035
CAS No.: 36178-60-6
M. Wt: 147.221
InChI Key: UYFBSIJFMJLIAZ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)aniline: is an organic compound with the molecular formula C10H13N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclopropylmethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    One-Pot Method:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • N-(cyclopropylmethyl)aniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction:

    • Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution:

    • Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of cyclopropylmethylamine.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activities and interactions with biological molecules.

Medicine:

  • Explored for its potential use in pharmaceutical development due to its unique chemical structure.

Industry:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-methylaniline
  • N-ethyl-N-methylaniline
  • N-cyclohexylmethyl aniline

Comparison:

  • N-(cyclopropylmethyl)aniline is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties compared to other similar compounds.
  • The cyclopropylmethyl group can enhance the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

N-(cyclopropylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFBSIJFMJLIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36178-60-6
Record name N-(cyclopropylmethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(Cyclopropylmethyl)aniline [NMR (200 MHz, DMSO-d6): δ0.21 (m, 2H); 0.51 (m, 2H); 1.01 (m, 1H); 3.63 (d, J=7.3 Hz, 1H); 3.80 (br s, 1H); 5.78 (br s, 1H); 7.18 (t, J=7.2 Hz, 1H); 7.25 (d, J=7.8 Hz, 2H); 7.42 (t, J=7.3 Hz, 2H)] was prepared from aniline and (bromomethyl)cyclopropane via trifluoroacetanilide using the general method described by Hodge (Harland, P. A.; Hodge, P; Maughan, W.; Wildsmith, E. Synthesis, 1984, 941.).
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